molecular formula C16H16O5 B1344598 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid CAS No. 887412-01-3

4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid

Cat. No. B1344598
CAS RN: 887412-01-3
M. Wt: 288.29 g/mol
InChI Key: SNCOZSIJPQWIAM-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid (also known as MEBPBA) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and contains a phenoxy group and two methoxyethoxy groups. MEBPBA has been used in numerous studies, including those related to drug metabolism, pharmacokinetics, pharmacodynamics, and biochemistry. MEBPBA has been found to be a potent inhibitor of several enzymes, including cytochrome P450, and has been used in the development of new drugs.

Scientific Research Applications

Enzymatic Oxidative Polymerization

A study by Kumbul et al. (2015) explored the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, which shares structural similarities with 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid, using horseradish peroxidase. This polymerization process resulted in oligomers with high thermal stability and a molecular weight of 3000 g/mol. The study suggests potential applications in creating biodegradable polymers with specific thermal and structural properties (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).

Treatment of Herbicides Using Membrane Bioreactor Technology

Ghoshdastidar and Tong (2013) investigated the use of membrane bioreactor (MBR) technology for treating phenoxyacetic and benzoic acid herbicides, which are structurally related to this compound. The study demonstrated the MBR's efficiency in degrading toxic herbicides, indicating its potential for water purification applications (Ghoshdastidar & Tong, 2013).

Luminescent Properties of Lanthanide Coordination Compounds

Research by Sivakumar et al. (2010) on lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, a compound structurally related to this compound, revealed the impact of electron-donating and withdrawing groups on luminescent properties. This suggests applications in developing new materials for optical devices and sensors (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Safety and Hazards

4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[4-(2-methoxyethoxy)phenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-10-11-20-13-6-8-15(9-7-13)21-14-4-2-12(3-5-14)16(17)18/h2-9H,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCOZSIJPQWIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628531
Record name 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887412-01-3
Record name 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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